1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

CAS No.: 1448027-76-6

Cat. No.: VC5500146

Molecular Formula: C18H19F2NO5S2

Molecular Weight: 431.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448027-76-6 |

|---|---|

| Molecular Formula | C18H19F2NO5S2 |

| Molecular Weight | 431.47 |

| IUPAC Name | 1-(2,6-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |

| Standard InChI | InChI=1S/C18H19F2NO5S2/c1-26-13-5-7-14(8-6-13)27(22,23)15-9-11-21(12-10-15)28(24,25)18-16(19)3-2-4-17(18)20/h2-8,15H,9-12H2,1H3 |

| Standard InChI Key | ZVSOUZSXQLMJJQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |

Introduction

Chemical Structure and Nomenclature

Structural Composition

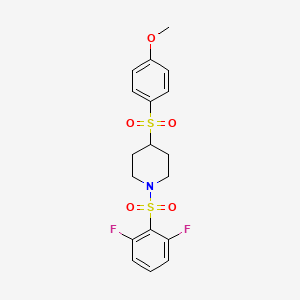

1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 1- and 4-positions with two sulfonyl groups:

-

Position 1: A 2,6-difluorophenylsulfonyl moiety (–SO₂–C₆H₃F₂).

-

Position 4: A 4-methoxyphenylsulfonyl group (–SO₂–C₆H₄–OCH₃).

The juxtaposition of electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a polarized electronic environment, potentially enhancing interactions with biological targets .

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₂N₂O₅S₂ |

| Molecular Weight | 444.47 g/mol |

| IUPAC Name | 1-(2,6-Difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)piperidine |

| Key Functional Groups | Sulfonamide, piperidine, methoxy, fluorine |

Synthesis and Characterization

Synthetic Pathways

The synthesis of bis-sulfonylated piperidines typically involves sequential nucleophilic substitution reactions. A plausible route for this compound involves:

-

Piperidine Activation: Piperidine is treated with a base (e.g., triethylamine) to deprotonate the amine, facilitating sulfonylation .

-

Stepwise Sulfonylation:

-

First Sulfonylation: Reaction with 2,6-difluorobenzenesulfonyl chloride at the 1-position.

-

Second Sulfonylation: Subsequent reaction with 4-methoxybenzenesulfonyl chloride at the 4-position.

-

-

Purification: Column chromatography (silica gel, dichloromethane/methanol) isolates the product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (Hypothesized) |

|---|---|---|

| 1 | Piperidine, TEA, DCM, 0–5°C | 85–90% |

| 2 | 2,6-Difluorobenzenesulfonyl chloride | 75–80% |

| 3 | 4-Methoxybenzenesulfonyl chloride | 70–75% |

Key Considerations:

-

Steric hindrance from the first sulfonyl group may reduce yields in the second sulfonylation step.

-

¹H-NMR would show distinct signals for the piperidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and methoxy group (δ 3.8 ppm) .

Physicochemical Properties

Solubility and Lipophilicity

-

logP: Estimated at 3.8–4.2 (similar to analogs ), indicating moderate lipophilicity.

-

Solubility: Low aqueous solubility due to the sulfonyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Stability

-

Thermal Stability: Sulfonamides generally exhibit stability up to 150°C.

-

Hydrolytic Stability: Resistant to hydrolysis under physiological pH but susceptible to strong acids/bases .

| Compound | Activity (IC₅₀) | Target |

|---|---|---|

| 10a | 12.3 µM (Anti-angiogenic) | VEGF Receptor |

| VC4341171 | 8.7 µM (Enzyme Inhibition) | Serine Protease |

| F377-0419 | 15.2 µM (Cytotoxic) | DNA Topoisomerase II |

Comparative Analysis with Related Compounds

Structural Analogues

-

1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine :

-

Replaces 4-methoxyphenylsulfonyl with a furan-thioether group.

-

Lower molecular weight (387.5 vs. 444.47 g/mol) but reduced polarity.

-

-

N-(4-methoxyphenyl)-1-[6-(piperidine-1-sulfonyl)quinolin-2-yl]piperidine-3-carboxamide :

-

Incorporates a quinoline scaffold; exhibits logP = 4.22, comparable to the target compound.

-

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: Fluorine atoms enhance metabolic stability and target affinity.

-

Methoxy Group: Improves solubility but may reduce membrane permeability .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume